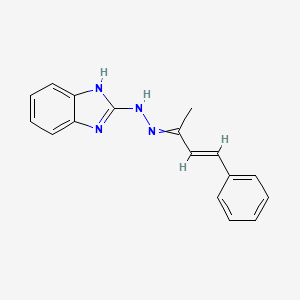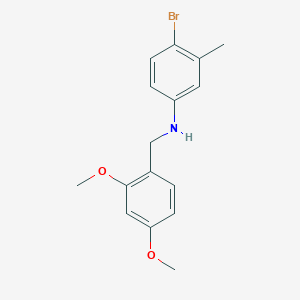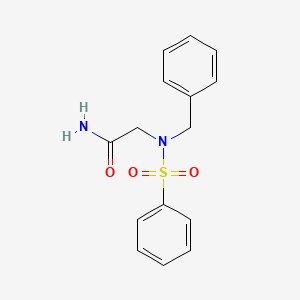
N'-(3-furylmethylene)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(3-furylmethylene)benzohydrazide, commonly known as FFBH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FFBH is a yellow crystalline powder that is synthesized by the reaction between 3-furylcarboxaldehyde and benzohydrazide.
Wirkmechanismus
The mechanism of action of FFBH is not fully understood. However, studies have suggested that FFBH inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. FFBH has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
FFBH has been shown to have anti-inflammatory effects by inhibiting the production of prostaglandins, which are involved in the inflammatory response. FFBH has also been shown to induce apoptosis in cancer cells, which makes it a potential anti-cancer agent. Additionally, FFBH has been shown to have antibacterial properties against gram-positive bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
FFBH has several advantages for lab experiments. It is easy to synthesize, and the yield of the reaction is relatively high. FFBH is also stable under normal laboratory conditions. However, FFBH has some limitations. It is not soluble in water, which makes it difficult to use in aqueous solutions. FFBH is also sensitive to light, which can affect its stability.
Zukünftige Richtungen
There are several future directions for the study of FFBH. One direction is to further investigate its anti-inflammatory properties and its potential use as an anti-inflammatory agent. Another direction is to study its anti-cancer properties and its potential use as an anti-cancer agent. Additionally, FFBH can be modified to improve its solubility and stability, which would make it more useful for laboratory experiments. Finally, FFBH can be used as a fluorescent probe for the detection of metal ions, and further studies can be conducted to explore its potential in this area.
Conclusion:
In conclusion, FFBH is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FFBH is synthesized by the reaction between 3-furylcarboxaldehyde and benzohydrazide, and it has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. FFBH has several advantages for laboratory experiments, but it also has some limitations. There are several future directions for the study of FFBH, which include further investigation of its anti-inflammatory and anti-cancer properties, as well as its potential use as a fluorescent probe for the detection of metal ions.
Synthesemethoden
FFBH is synthesized by the reaction between 3-furylcarboxaldehyde and benzohydrazide in the presence of a catalyst. The reaction takes place under reflux in ethanol, and the product is obtained in the form of yellow crystals. The yield of the reaction is around 80%.
Wissenschaftliche Forschungsanwendungen
FFBH has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. FFBH has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
N-[(E)-furan-3-ylmethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-12(11-4-2-1-3-5-11)14-13-8-10-6-7-16-9-10/h1-9H,(H,14,15)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIADADCRXRUJE-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827190 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5830862.png)

![3-[4-(diethylamino)-2,3,5,6-tetrafluorophenyl]acrylic acid](/img/structure/B5830873.png)


![ethyl 4-[(3-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5830894.png)


![2-[(4-methylbenzoyl)amino]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B5830933.png)
![3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5830934.png)
![N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide](/img/structure/B5830937.png)
![3-{[(2-methyl-3-nitrophenyl)amino]carbonyl}phenyl acetate](/img/structure/B5830939.png)
